Einecs 301-335-8

Description

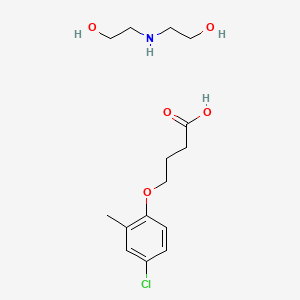

Structure

2D Structure

Properties

CAS No. |

94005-99-9 |

|---|---|

Molecular Formula |

C15H24ClNO5 |

Molecular Weight |

333.81 g/mol |

IUPAC Name |

4-(4-chloro-2-methylphenoxy)butanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C11H13ClO3.C4H11NO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;6-3-1-5-2-4-7/h4-5,7H,2-3,6H2,1H3,(H,13,14);5-7H,1-4H2 |

InChI Key |

QNSXADYVDVKJGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Ii. Chemical Identity and Classification Within Research Frameworks

Formal Nomenclature and Structural Elucidation

The compound registered under EINECS 301-335-8 is chemically known as 4-(4-chloro-2-methylphenoxy)butanoic acid. wikipedia.org It is more commonly referred to by its common name, MCPB. wikipedia.org The Chemical Abstracts Service (CAS) has assigned it the registry number 94-81-5. nist.gov

Structurally, MCPB is a monocarboxylic acid, specifically a derivative of butyric acid where a 2-methyl-4-chlorophenoxy group is substituted at the 4-position. nih.gov Its molecular formula is C₁₁H₁₃ClO₃. nist.govontosight.ai The structure consists of a 4-chloro-2-methylphenol (B52076) group connected to a butyric acid chain via an ether linkage. ontosight.ai This specific arrangement of atoms is crucial to its chemical properties and biological activity.

Table 1: Chemical Identifiers for MCPB

| Identifier | Value |

|---|---|

| EINECS Number | 301-335-8 |

| IUPAC Name | 4-(4-chloro-2-methylphenoxy)butanoic acid nih.gov |

| Common Name | MCPB wikipedia.org |

| CAS Registry Number | 94-81-5 nist.gov |

| Molecular Formula | C₁₁H₁₃ClO₃ nist.gov |

| Molecular Weight | 228.67 g/mol wikipedia.org |

| InChI | InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) nist.gov |

| InChIKey | LLWADFLAOKUBDR-UHFFFAOYSA-N nist.gov |

| SMILES | CC1=C(C=CC(=C1)Cl)OCCCC(=O)O wikipedia.org |

Classification within Phenoxyalkanoic Acid Herbicides and Plant Growth Regulators

MCPB is classified as a phenoxyalkanoic acid herbicide. ontosight.ai This class of herbicides functions by mimicking the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin. regulations.govbayer.us When applied to susceptible broadleaf plants, these synthetic auxins induce rapid and uncontrolled growth, which ultimately leads to the plant's death. wikipedia.orgmt.gov This mode of action makes them selective herbicides, effective against broadleaf weeds while leaving monocotyledonous crops like cereals relatively unharmed. wikipedia.org

Due to its mechanism of action, MCPB is also categorized as a plant growth regulator (PGR). bayer.us Specifically, it is considered a synthetic auxin. bayer.us In susceptible plants, MCPB is converted into (4-chloro-2-methylphenoxy)acetic acid (MCPA), which is the herbicidally active form. wikipedia.org This conversion through β-oxidation within the plant makes MCPB a propesticide, meaning it becomes active after metabolic processing by the target organism. wikipedia.org This selectivity is particularly useful in crops like peas, which are sensitive to other herbicides but can tolerate MCPB because they lack the enzymes to efficiently convert it to MCPA. regulations.govchemcess.com The disruption of normal hormonal balance affects various growth processes including protein synthesis, cell division, and cell enlargement. bayer.us

Related Analogues and Derivatives in Academic Investigations

Scientific research has explored several analogues and derivatives of MCPB to understand their properties and potential applications. These include esters and salts of the parent acid.

MCPB-methyl : This is the methyl ester of MCPB, with the chemical name 4-(4-chloro-2-methylphenoxy)butanoic acid methyl ester. ontosight.ai It is also used as a systemic herbicide to control broadleaf weeds. ontosight.ai Research into MCPB-methyl focuses on its efficacy and its environmental and toxicological profile. ontosight.ai

MCPB-sodium : This is the sodium salt of MCPB. ontosight.ai It is often used in herbicide formulations due to its water solubility. chemcess.comontosight.ai MCPB-sodium is registered for the post-emergence control of broadleaf weeds in crops like peas. epa.govnih.gov Its chemical formula is C₁₁H₁₂ClNaO₃. nih.gov

MCPB-ethyl : The ethyl ester of MCPB, also known as ethyl 4-(4-chloro-2-methylphenoxy)butyrate, is another derivative investigated for its herbicidal properties. tcichemicals.comcymitquimica.com It is classified as a growth hormone herbicide and is used to selectively control broadleaf weeds. tcichemicals.com Research has also shown its utility in horticulture, for example, as a flower thinning agent in apple orchards. tcichemicals.com

Table 2: Investigated Analogues and Derivatives of MCPB

| Compound | Chemical Name | CAS Number | Molecular Formula | Key Research Area |

|---|---|---|---|---|

| MCPB-methyl | 4-(4-chloro-2-methylphenoxy)butanoic acid methyl ester | 57153-18-1 bcpcpesticidecompendium.org | C₁₂H₁₅ClO₃ | Systemic herbicide for broadleaf weeds ontosight.ai |

| MCPB-sodium | Sodium 4-(4-chloro-2-methylphenoxy)butanoate | 6062-26-6 bcpcpesticidecompendium.org | C₁₁H₁₂ClNaO₃ nih.gov | Water-soluble herbicide formulation chemcess.comontosight.ai |

| MCPB-ethyl | Ethyl 4-(4-chloro-2-methylphenoxy)butyrate | 10443-70-6 tcichemicals.com | C₁₃H₁₇ClO₃ cymitquimica.com | Selective herbicide and plant growth regulator in horticulture tcichemicals.com |

Iii. Mechanisms of Action at the Plant Physiological and Biochemical Levels

Synthetic Auxin Activity and Hormonal Disruption in Plants

By imitating natural auxins, Mecoprop-P causes a cascade of disruptive effects in susceptible plants. oekotoxzentrum.ch The compound binds to auxin receptors, such as the TIR1-IAA7 complex, initiating a signal that leads to uncontrolled and abnormal growth. oekotoxzentrum.chucanr.edu This hormonal interference results in a variety of phytotoxic symptoms, including the twisting of stems and leaves (epinasty), significant damage to chloroplasts, which leads to leaf yellowing (chlorosis), inhibition of photosynthesis, and eventual tissue collapse and decay. oekotoxzentrum.chregulations.gov

The efficacy of Mecoprop-P is rooted in its ability to disrupt the carefully regulated balance of naturally occurring auxins within the plant, a state known as endogenous auxin homeostasis. mdpi.com Plants maintain optimal auxin levels through complex processes of biosynthesis, transport, degradation, and the conjugation of active auxins, like indole-3-acetic acid (IAA), to other molecules to render them inactive. mdpi.com Mecoprop-P overwhelms these regulatory systems. oekotoxzentrum.ch The plant is unable to deactivate or catabolize the synthetic auxin at a sufficient rate, leading to a sustained and excessive auxin-like signal that the plant cannot control. mdpi.com This persistent stimulation triggers a range of abnormal physiological responses that ultimately prove lethal to the susceptible plant.

Natural auxins are fundamental regulators of both cell division and cell elongation, processes that are essential for plant growth and development. nih.govslu.se Mecoprop-P hijacks this regulatory function, inducing chaotic and uncontrolled cell division and expansion in the meristematic tissues of broadleaf plants. ucanr.edunih.gov This abnormal cellular activity manifests as distorted growth. ucanr.edu Cell expansion is a turgor-driven process that also depends on the extensibility of the plant cell wall, a factor that is itself influenced by auxin. nih.govnpct.com.br The presence of Mecoprop-P leads to a loss of regulated control over these mechanical properties, contributing to the observed deformities. The proper organization of the cellular cytoskeleton, which provides the framework for cell expansion, is also dependent on correct hormonal signaling, and its disruption is a key aspect of the herbicidal mechanism. nih.gov

Table 1: Summary of Mecoprop-P Effects on Plant Physiology

| Physiological Effect | Mechanism of Action | Reference |

|---|---|---|

| Hormonal Disruption | Mimics natural auxin, binds to auxin receptors (e.g., TIR1-IAA7), and causes an uncontrolled hormonal response. | oekotoxzentrum.chucanr.eduregulations.gov |

| Interference with Homeostasis | Overwhelms the plant's natural ability to regulate auxin levels through synthesis, degradation, and conjugation. | mdpi.com |

| Abnormal Cell Elongation | Induces uncontrolled and disorganized cell expansion by disrupting the regulation of cell wall extensibility and turgor. | ucanr.edunih.govnpct.com.br |

| Uncontrolled Cell Division | Stimulates chaotic cell division in meristematic tissues, leading to abnormal growth and tissue formation. | ucanr.edunih.gov |

| Epinasty | Causes twisting and curling of stems and leaves due to differential growth rates in tissues. | oekotoxzentrum.chregulations.gov |

Systemic Uptake and Translocation Processes in Plant Systems (foliar, root, and seed uptake)

Mecoprop-P is characterized as a systemic herbicide, meaning it is mobile within the plant's vascular system. oekotoxzentrum.chherts.ac.ukucanr.edu The primary route of entry into the plant is through the leaves (foliar uptake), though some absorption can also occur through the roots from the soil. herts.ac.ukoekotoxzentrum.chsemanticscholar.org Following absorption, Mecoprop-P is transported (translocated) throughout the plant, moving from the point of uptake to other tissues, including the roots and areas of active growth (meristems). oekotoxzentrum.chherts.ac.uksemanticscholar.org Studies using radiolabelled Mecoprop-P in the model plant Arabidopsis thaliana have confirmed this effective uptake and translocation. oekotoxzentrum.ch While absorption can occur within 24 hours of application, some findings suggest that subsequent translocation away from the treated leaf may be somewhat limited, concentrating the effect in the most actively growing tissues. regulations.gov

Table 2: Uptake and Translocation Characteristics of Mecoprop-P

| Process | Description | Key Plant Systems Involved | Reference |

|---|---|---|---|

| Uptake | Primarily absorbed through the surface of the leaves, with a secondary pathway through the roots. | Foliar (leaves), Roots | herts.ac.ukoekotoxzentrum.chherts.ac.uksemanticscholar.org |

| Translocation | Moves systemically from the point of entry to other parts of the plant, including areas of active growth. | Phloem and Xylem (vascular tissues) | oekotoxzentrum.chregulations.govsemanticscholar.org |

| Mobility | Characterized as a systemic compound, allowing it to affect the entire plant. | Whole Plant | herts.ac.ukoekotoxzentrum.chucanr.edu |

Biotransformation to Active Metabolites within Plant Tissues (e.g., 2-methyl-4-chlorophenoxyacetic acid (MCPA))

The metabolism of phenoxyalkanoic acid herbicides within plant tissues is a critical factor in their activity. While Mecoprop-P is itself herbicidally active, biotransformation processes can occur. herts.ac.ukoekotoxzentrum.ch In some cases, a less active precursor compound is converted into a more potent herbicide within the plant. A classic example of this is the biotransformation of 2-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) into the highly active herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) through a process called β-oxidation. researchgate.net

Mecoprop-P and MCPA are structurally similar phenoxy herbicides that can undergo related degradation pathways. researchgate.netscrol.net A common degradation product for both compounds is 2-methyl-4-chlorophenol (2-MCP), indicating they are metabolized via similar biochemical routes. scrol.net The primary degradation of these herbicides in the environment is driven by microbial action, often initiated by enzymes encoded by tfdA genes, but similar enzymatic processes can occur within plant tissues. researchgate.net The rate of degradation can vary, with the persistence of Mecoprop-P sometimes being greater than that of MCPA in certain conditions. researchgate.netscrol.net

Iv. Environmental Fate and Biogeochemical Cycling Studies

Degradation Pathways in Environmental Compartments

Fenoxaprop-P-ethyl degrades rapidly in both soil and aquatic systems. researchgate.netresearchgate.net The primary degradation pathway is hydrolysis to its main metabolite, fenoxaprop acid, but photolysis and microbial action also play crucial roles. researchgate.netresearchgate.net

Microorganisms are a significant factor in the dissipation of Fenoxaprop-P-ethyl from the environment. researchgate.netresearchgate.net Studies show that the herbicide dissipates rapidly in soil, with reported half-lives ranging from approximately 1.45 to 2.30 days under field conditions. researchgate.netnih.gov In anaerobic conditions, such as flooded soils, the degradation is even faster, with a half-life of less than one day. epa.gov The enantioselective degradation of the herbicide, where one stereoisomer degrades faster than the other, has also been attributed to the activity of microorganisms in water and sediment. researchgate.net

Microbial Degradation in Soil and Aquatic Ecosystems

Identification of Soil Microbial Populations Involved in Degradation

Specific microbial populations capable of degrading Fenoxaprop-P-ethyl have been identified.

Bacteria : A bacterial strain belonging to the genus Alcaligenes, designated as Alcaligenes sp. H, was isolated from sludge and demonstrated the ability to use Fenoxaprop-P-ethyl as a sole carbon source. nih.gov In a pure culture, this strain was responsible for a 45.8% to 69.5% loss of the herbicide depending on the initial concentration. nih.gov

Fungi : The application of Fenoxaprop-P-ethyl can impact soil mycoflora. Some fungal species have shown resistance to the herbicide, including Aspergillus flavus, A. fumigatus, A. niger, Curvularia lunata, Alternaria alternata, Penicillium chrysogenum, Trichoderma viride, and Mucor racemosus. isws.org.in Conversely, species such as A. ruber, Aureobasidium sp., Humicola sp., and Trichosporium sp. were found to be sensitive and were not observed after its application. isws.org.in

Role of β-Oxidation in Primary Degradation

The available research literature primarily identifies hydrolysis as the main pathway for the primary degradation of Fenoxaprop-P-ethyl. researchgate.netresearchgate.netresearchgate.net This process involves the cleavage of the ethyl ester bond to form the herbicidally active metabolite, fenoxaprop-P (fenoxaprop acid). researchgate.netresearchgate.net While the herbicide's mode of action is the inhibition of an enzyme critical for fatty acid synthesis, detailed studies describing the role of β-oxidation in its environmental degradation pathway were not prominent in the reviewed sources. researchgate.net

Photodegradation is a significant abiotic pathway for the transformation of Fenoxaprop-P-ethyl in aqueous environments. The process is rapid under direct sunlight when compared to hydrolysis in dark conditions at 25°C. rroij.com The rate of photolytic degradation is influenced by the pH of the water and the presence of various cations and anions. rroij.com Dissipation kinetics for photolysis follow first-order kinetics. rroij.com

The table below summarizes the photolytic half-life (DT50) of Fenoxaprop-P-ethyl in different aqueous media under direct sunlight.

| Aqueous Medium | pH | Photolytic Half-Life (DT50) in Days | Reference |

|---|---|---|---|

| Milli-Q Water | - | 16.8 | rroij.com |

| Acidic Water | 5.0 | 17.6 | rroij.com |

| Neutral Water | 7.0 | ~20 | rroij.com |

| Basic Water | 9.0 | 9.7 | rroij.com |

The degradation of Fenoxaprop-P-ethyl leads to the formation of several metabolites and transformation products. The primary metabolite formed via hydrolysis in soil, plants, and water is fenoxaprop-P, also known as fenoxaprop acid (FPA). researchgate.netresearchgate.netnih.gov However, other products can be formed depending on environmental conditions. researchgate.netnih.gov

Fenoxaprop-P (FPA) : The main metabolite, formed by the hydrolysis of the ester bond. researchgate.netnih.gov It is more persistent in soil than the parent compound, with a half-life of 10.13 to 11.98 days. researchgate.net

6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) : A major degradate found in anaerobic soil metabolism and through hydrolysis in acidic conditions. epa.govresearchgate.netnih.gov

Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) : Formed by the cleavage of the benzoxazolyl-oxy-phenyl ether linkage under acidic conditions. researchgate.netnih.gov

2-(4-hydroxyphenoxy)propanoic acid (HPPA) : Another degradation product identified in environmental fate studies. researchgate.net

In acidic water (pH 4-5), the primary degradation pathway is the cleavage of the ether linkage to form EHPP and CDHB. nih.gov In basic conditions (pH 8-10), the breakdown of the ester bond to form fenoxaprop acid is the dominant pathway. nih.gov

Adsorption and Desorption Dynamics in Soil Matrices

The mobility and bioavailability of Fenoxaprop-P-ethyl in the environment are influenced by its adsorption and desorption characteristics in soil. Studies show that the herbicide has relatively low mobility and a short persistence in soil. researchgate.netnl.go.kr

A study on two different soil types, silty clay (SiC) and sandy loam (SL), found that adsorption reached a quasi-equilibrium after 8 to 14 hours. researchgate.netnl.go.kr The adsorption process followed the Freundlich equation, and the distribution coefficient (Kd) was higher in the soil with greater clay content, indicating stronger adsorption. researchgate.netnl.go.kr The majority of the applied herbicide was found to be distributed in the top 0-2 cm of the soil profile, confirming its limited movement. researchgate.netnl.go.kr

The table below presents the Freundlich adsorption coefficients (Kd) for Fenoxaprop-P-ethyl in two different soil types.

| Soil Type | Freundlich Adsorption Coefficient (Kd) | Reference |

|---|---|---|

| Silty Clay (SiC) | 3.86 | researchgate.netnl.go.kr |

| Sandy Loam (SL) | 2.32 | researchgate.netnl.go.kr |

Mobility and Transport Phenomena in Soil and Water Profiles (leaching, runoff)

Due to its high water solubility and weak sorption to soil particles, MCPA is considered to have a high potential for mobility in the environment. researchgate.netulster.ac.uknih.gov This mobility makes it susceptible to transport from agricultural land into surface and groundwater bodies through processes like leaching and runoff. canada.caulster.ac.uk

The frequent detection of MCPA in groundwater is a direct consequence of its low sorption in soils, which leads to a high leaching potential. researchgate.net Field studies have indicated that MCPA does not tend to leach significantly below a soil depth of 15 cm. canada.ca However, contamination of surface water can occur via spray drift and surface runoff. canada.ca

Interestingly, while amending soil with certain materials like biochar can increase the sorption of MCPA, it may not always lead to reduced leaching. nih.gov Some soil amendments contain soluble organic compounds that can compete for sorption sites or associate with the herbicide molecules, paradoxically enhancing their mobility and potential for leaching. nih.gov The movement of MCPA through soil can also be influenced by the presence of other substances; for example, its sorption can be decreased in the presence of phosphate and low-molecular-weight organic acids. nih.govresearchgate.net

Based on the information available, it is not possible to generate an article focusing on the chemical compound "Einecs 301-335-8" in the context of herbicide resistance mechanisms as outlined. The European Inventory of Existing Commercial Chemical Substances (EINECS) identifies "this compound" as 4-(4-chloro-2-methylphenoxy)butyric acid, compound with 2,2'-iminodiethanol (1:1). europa.eu However, extensive searches have yielded no specific information linking this particular compound to the detailed aspects of herbicide resistance requested, including target-site resistance, non-target-site resistance, or the role of cytochrome P450 monooxygenases in its metabolism by weeds.

The provided search results offer general information on the mechanisms of herbicide resistance in weeds. These mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR) arises from genetic alterations in the protein that a herbicide targets, which reduces the herbicide's ability to bind and exert its effect. dpird.wa.gov.auahdb.org.uknih.gov This can involve mutations that change the structure of the target protein or an increase in the production of the target protein, requiring more herbicide to be effective. nih.gov

Non-Target-Site Resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. dpird.wa.gov.auahdb.org.uk These mechanisms can include reduced uptake of the herbicide by the plant, decreased movement (translocation) of the herbicide within the plant, or enhanced metabolic breakdown of the herbicide into non-toxic substances. dpird.wa.gov.aunih.gov

One of the key enzyme families involved in the metabolic degradation of herbicides is the cytochrome P450 monooxygenases (CYPs) . nih.govplos.org These enzymes can detoxify a wide range of herbicides through chemical modifications like hydroxylation and demethylation. nih.govnih.gov Enhanced expression or activity of specific CYP genes has been linked to NTSR in various weed species, allowing them to survive herbicide applications. nih.govplos.org The evolution of these resistance mechanisms is a significant challenge in agriculture, with some of the enzyme families involved, like CYPs, having ancient origins predating the evolution of land plants. plos.org

While these general principles of herbicide resistance are well-documented, there is no specific research available in the provided search results that connects them to the compound "this compound". Therefore, an article that strictly adheres to the provided outline and focuses solely on this compound cannot be generated.

V. Herbicide Resistance Mechanisms and Evolutionary Dynamics in Weeds

Non-Target-Site Resistance (NTSR) Mechanisms

Enhanced Metabolic Degradation of Herbicides

Role of Glutathione (B108866) S-Transferases and Other Conjugating Enzymes

A key mechanism of non-target-site resistance is the enhanced metabolic detoxification of the herbicide, often mediated by enzymes such as Glutathione S-Transferases (GSTs). researchgate.netmdpi.com GSTs catalyze the conjugation of the tripeptide glutathione to the herbicide molecule, a process that typically renders the herbicide non-toxic and facilitates its subsequent sequestration. researchgate.netresearchgate.net

In multiple herbicide-resistant (MHR) populations of black-grass (Alopecurus myosuroides), enhanced GST activity is a significant factor in resistance to Fenoxaprop-P-ethyl. rothamsted.ac.uknih.gov Studies have shown that resistant biotypes possess higher GST activity toward Fenoxaprop-P-ethyl compared to susceptible populations. researchgate.netrothamsted.ac.uk This increased activity is often correlated with the overexpression of specific GST proteins. rothamsted.ac.uk For instance, research on resistant black-grass populations identified an increased expression of a 25-kDa GST polypeptide and the appearance of new 27-kDa and 28-kDa polypeptides, which were associated with enhanced GST activities. rothamsted.ac.uk While higher GST activity contributes to resistance, it may not be the sole factor explaining the high levels of resistance observed in some weed populations, suggesting a multifactorial cause. researchgate.netrothamsted.ac.uk

The role of GSTs has also been implicated in Fenoxaprop-P-ethyl resistance in other grass weeds, such as Avena fatua and Polypogon fugax. researchgate.net In some cases, the inhibition of GSTs using chemicals like 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) can partially reverse resistance, confirming the enzyme's role in the detoxification process. nih.govnih.gov Other enzyme families, such as glycosyl transferases (GTs) and cytochrome P450 monooxygenases, also play a crucial role in the metabolic detoxification of herbicides, sometimes working in concert with GSTs. mdpi.comresearchgate.netnih.gov

Table 1: Enzyme Involvement in Fenoxaprop-P-ethyl Metabolism in Resistant Weeds

| Weed Species | Enzyme Family | Observation | Reference |

|---|---|---|---|

| Alopecurus myosuroides (Black-grass) | Glutathione S-Transferase (GST) | Enhanced GST activity and expression of novel GST polypeptides in resistant biotypes. | rothamsted.ac.uk |

| Alopecurus japonicus | Glutathione S-Transferase (GST) | GST inhibitor (NBD-Cl) partially reversed resistance. Upregulation of a GSTT1 gene identified. | nih.gov |

| Alopecurus japonicus | Glycosyl Transferase (GT) | Upregulation of GT genes (UGT73C, GT8, CGT). Expression of GT8 in yeast decreased sensitivity to Fenoxaprop-P-ethyl. | nih.gov |

| Avena fatua (Wild Oat) | Glutathione S-Transferase (GST) | Resistant biotype had higher GST activity toward Fenoxaprop-P-ethyl than the susceptible biotype. | researchgate.net |

Sequestration and Compartmentalization

Sequestration is another NTSR mechanism whereby plants restrict the movement of herbicides to prevent them from reaching their site of action. mdpi.compesticidestewardship.org This is often achieved by transporting the herbicide or its detoxified conjugates into cellular compartments, such as the vacuole, or by binding them to cell wall components where they can exert no harmful effect. mdpi.comresearchgate.netpesticidestewardship.org

This mechanism is frequently linked with metabolic detoxification. researchgate.net After a herbicide like Fenoxaprop-P-ethyl is conjugated by enzymes such as GSTs, the resulting conjugate may be actively transported into the vacuole. researchgate.netmdpi.com This transport is often mediated by ATP-binding cassette (ABC) transporters. mdpi.com By compartmentalizing the herbicide away from metabolically active regions of the cell, the plant can tolerate herbicide applications. pesticidestewardship.org While the degradation of Fenoxaprop-P-ethyl has been observed to be similar in both sensitive and resistant black-grass populations in some studies, the possibility of sequestration of unidentified metabolites in resistant populations remains a potential explanation for NTSR. researchgate.net Research into NTSR in Alopecurus japonicus has identified the upregulation of an ABC transporter gene (ABCG36) in resistant populations, suggesting its potential role in sequestering Fenoxaprop-P-ethyl or its metabolites. mdpi.com

Cross-Resistance and Multiple Resistance Evolution in Weed Populations (e.g., to MCPA, 2,4-D)

The evolution of resistance to Fenoxaprop-P-ethyl is often part of a broader pattern of cross-resistance or multiple resistance. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides with the same mode of action. hracglobal.com Multiple resistance is the phenomenon where a weed population possesses two or more distinct resistance mechanisms, enabling it to withstand herbicides from different chemical classes and with different modes of action. agronomyjournals.comhracglobal.com

Populations of Alopecurus myosuroides and Lolium rigidum resistant to Fenoxaprop-P-ethyl (an ACCase inhibitor) have been found to be cross-resistant to other ACCase inhibitors, such as diclofop-methyl (B104173) and clodinafop-propargyl. nih.govhracglobal.com More concerning is when resistance is endowed by a generalist NTSR mechanism, like enhanced metabolic detoxification. hracglobal.com An enhanced metabolism system, often involving cytochrome P450s and GSTs, can detoxify herbicides from completely different chemical groups. hracglobal.comnih.gov For example, black-grass populations with metabolism-based resistance to Fenoxaprop-P-ethyl have also shown resistance to the substituted urea (B33335) herbicide chlorotoluron. nih.govhracglobal.com

While Fenoxaprop-P-ethyl is a graminicide (Group 1/A herbicide) and auxinic herbicides like MCPA and 2,4-D (Group 4/O herbicides) target broadleaf weeds, the evolution of multiple resistance within a single weed population is a growing problem. pnwhandbooks.orgnih.govnzpps.org A weed population that has developed NTSR through enhanced metabolism may become resistant to a wide array of herbicides it has never been directly selected with. For instance, cytochrome P450 enzymes have been implicated in conferring cross-resistance to both 2,4-D and ALS-inhibiting herbicides in poppy (Papaver rhoeas). nih.gov Therefore, a weed population in a crop rotation system that is repeatedly exposed to different herbicides can accumulate multiple resistance mechanisms, potentially including resistance to Fenoxaprop-P-ethyl, MCPA, and 2,4-D, making control extremely difficult. agronomyjournals.comnih.gov

Table 2: Documented Cross-Resistance in Fenoxaprop-P-ethyl Resistant Weeds

| Weed Species | Herbicide Class Resisted | Cross-Resistance To | Resistance Mechanism | Reference |

|---|---|---|---|---|

| Alopecurus japonicus | ACCase inhibitor | Haloxyfop-P-methyl, quizalofop-P-ethyl, clodinafop-propargyl, sethoxydim, clethodim, pinoxaden | Enhanced Metabolism (NTSR) | nih.gov |

| Alopecurus myosuroides | ACCase inhibitor | Diclofop-methyl, tralkoxydim, chlorotoluron | Enhanced Metabolism (NTSR) | hracglobal.com |

| Avena fatua (Wild Oat) | ACCase inhibitor | Haloxyfop | Target-Site Resistance (TSR) or NTSR | nzpps.org |

Population Genetics and Evolutionary Ecology of Herbicide Resistance

The emergence and spread of herbicide resistance are governed by principles of population genetics and evolutionary ecology. agronomyjournals.com Herbicide application acts as a powerful selective pressure, favoring the survival and reproduction of rare, naturally occurring resistant individuals within a weed population. pnwhandbooks.orgresearchgate.net Over time, with repeated use of the same herbicide, the frequency of these resistant individuals increases until they dominate the population. pnwhandbooks.org

The genetic basis for resistance to Fenoxaprop-P-ethyl can be simple or complex. In some cases, resistance is controlled by a single, dominant or semi-dominant nuclear gene. cdnsciencepub.comcdnsciencepub.com For example, studies on wild oat (Avena fatua) have demonstrated that resistance to both Fenoxaprop-P-ethyl and diclofop-methyl can be governed by a single dominant gene or by two dominant complementary genes, depending on the genetic background of the population. cdnsciencepub.comcdnsciencepub.com

In other scenarios, particularly with NTSR, resistance is a quantitative trait controlled by multiple genes. nih.govmdpi.com This polygenic inheritance makes resistance more complex to manage. Mechanisms like enhanced metabolism often involve the upregulation of genes from large families, such as cytochrome P450s and GSTs. nih.govmdpi.com

The evolutionary trajectory of resistance is influenced by factors such as the initial frequency of resistance alleles, the intensity of the selection pressure, the mode of inheritance of the resistance trait, and gene flow via pollen or seed dispersal. agronomyjournals.com The discovery that genes for resistance to different herbicides can be genetically linked may explain how wild oat populations develop multiple resistance even in the absence of selection by all the herbicides involved. cdnsciencepub.com This highlights the evolutionary resilience of weed populations and the complex genetic dynamics that must be considered when designing sustainable weed management strategies. nih.gov

Vi. Advanced Synthetic Methodologies and Chemical Derivatization for Research

Modern Synthetic Routes for 4-(4-chloro-2-methylphenoxy)butanoic acid

The traditional synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) typically involves a Williamson ether synthesis, where 4-chloro-o-cresol is reacted with a butyrate (B1204436) derivative. google.com A common industrial method involves the reaction of 4-chloro-2-methylphenol (B52076) with γ-butyrolactone in a strongly alkaline medium. echemi.comgoogle.com

More modern approaches focus on improving yield, purity, and environmental acceptability. One patented method describes a process for preparing 4-chloro-2-methylphenoxyalkanoic acids by reacting the corresponding 2-methylphenoxyalkanoic acid with a water-compatible chlorinating agent in an aqueous medium. google.com This method avoids some of the by-products and harsh conditions associated with older routes, such as the initial chlorination of o-cresol (B1677501) with sulfuryl chloride, which can produce undesired isomers and requires distillation to achieve high purity of the 4-chloro-o-cresol intermediate. google.com

Another synthetic strategy involves the chlorination of ortho-cresol and subsequent coupling with gamma-chlorobutyric acid. echemi.com The evolution of these synthetic pathways aims to increase efficiency and facilitate broader research applications by ensuring a reliable supply of the parent compound.

Preparation of Esters and Salts for Research Applications (e.g., methyl esters, sodium salts)

For research purposes, converting the carboxylic acid group of MCPB into esters and salts is a common practice. These derivatives often have different physical properties, such as solubility, which can be advantageous for specific experimental designs.

Esters: The ethyl ester of MCPB, ethyl 4-(4-chloro-2-methylphenoxy)butanoate, is a well-documented derivative. lookchem.comcymitquimica.com Esterification is typically achieved by reacting the carboxylic acid with the corresponding alcohol (e.g., ethanol (B145695) or methanol) under acidic conditions (Fischer esterification) or by using more reactive alkylating agents. These ester derivatives are crucial for studying the compound's activity and are often used as standards in analytical chemistry. lookchem.comcymitquimica.com

Salts: The sodium salt of MCPB is another important derivative, often used in commercial formulations and research. nih.govontosight.ai It is prepared by reacting 4-(4-chloro-2-methylphenoxy)butanoic acid with a sodium base, such as sodium hydroxide, in an aqueous solution. The resulting salt is generally more water-soluble than the parent acid, which is a critical property for certain biological and environmental studies. nih.gov

| Derivative Type | Example Compound | Typical Synthesis Reagents | Key Property Change | Research Application |

|---|---|---|---|---|

| Ester | Ethyl 4-(4-chloro-2-methylphenoxy)butanoate | Ethanol, Acid Catalyst | Increased Lipophilicity | Analytical Standard, Bioactivity Studies |

| Salt | Sodium 4-(4-chloro-2-methylphenoxy)butanoate | Sodium Hydroxide | Increased Water Solubility | Environmental Fate Studies, Formulation Research |

Isotopic Labeling Strategies for Mechanistic and Environmental Fate Studies (e.g., Deuterium labeling)

Isotopic labeling is a powerful tool for tracing the metabolic and environmental pathways of chemical compounds. By replacing certain atoms with their heavier isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C or ¹⁴C), researchers can track the molecule and its breakdown products with high precision using techniques like mass spectrometry. alfa-chemistry.com

For phenoxyalkanoic acids like MCPB, isotopic labeling helps in:

Mechanistic Studies: Understanding how the compound is metabolized by target organisms. For instance, in susceptible plants, MCPB undergoes β-oxidation to form MCPA (4-chloro-2-methylphenoxyacetic acid), which is the active herbicidal compound. agropages.com Labeling can confirm this metabolic conversion.

Environmental Fate Analysis: Tracking the degradation of the compound in soil and water. ufz.denih.gov Studies using ¹³C and ¹⁴C-labeled phenoxy acids have been conducted to determine mineralization rates (the conversion of the organic compound to CO₂) in different environmental compartments. ufz.denih.gov

Residue Analysis: Quantifying non-extractable residues (NER) in soil, which are formed when the compound or its metabolites become incorporated into soil organic matter and microbial biomass. acs.org

A commercially available example is 4-(4-chloro-2-methylphenoxy)butanoic acid-d3, a deuterium-labeled version of MCPB, which serves as an internal standard for quantitative analysis in research. medchemexpress.commedchemexpress.com

| Isotope | Labeling Strategy | Application | Analytical Technique |

|---|---|---|---|

| ²H (Deuterium) | Substitution of hydrogen atoms | Pharmacokinetic studies, Quantitative internal standard | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| ¹³C | Incorporation into the carbon backbone or aromatic ring | Biodegradation and mineralization studies | Isotope Ratio Mass Spectrometry (IRMS) |

| ¹⁴C | Incorporation into the carbon backbone | Metabolism and environmental degradation pathway analysis | Radiometric detection (e.g., Scintillation counting) |

Synthesis of Structural Analogues for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. By synthesizing and testing structural analogues of 4-(4-chloro-2-methylphenoxy)butanoic acid, researchers can identify the key structural features required for its effects.

Modifications can include:

Altering the Phenoxy Ring Substituents: Changing the position or nature of the chloro and methyl groups on the benzene (B151609) ring. For example, comparing the activity of 4-(4-chloro-2-methylphenoxy)butanoic acid with its isomer, 4-(2-chloro-4-methylphenoxy)butanoic acid, can reveal the importance of the substituent positions. uni.lu

Modifying the Alkanoic Acid Side Chain: Varying the length of the butyric acid chain (e.g., changing to acetic or propionic acid) can significantly impact metabolic activation and activity. The activity of MCPB relies on its conversion to MCPA via beta-oxidation, a process dependent on the side chain length. agropages.com

Introducing Different Functional Groups: Replacing the carboxylic acid with other functional groups, such as tetrazoles, to explore different physicochemical properties and potential interactions with biological targets. acs.org

These investigations provide valuable insights that can guide the design of new compounds with improved properties. For example, SAR studies on related phenoxy acids have explored how different substituents affect their interaction with specific biological targets. acs.org

Vii. Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Separation Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of NBPT, providing the necessary separation from matrix interferences before detection and quantification.

While liquid chromatography is more commonly cited for NBPT analysis, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. Though specific, detailed protocols for the direct analysis of NBPT in environmental matrices using GC-MS are not widely published in recent literature, the technique remains relevant for analyzing related compounds in agricultural studies. For instance, GC-MS in selected ion monitoring (SIM) mode has been utilized for the analysis of other agricultural compounds, a technique that could potentially be adapted for NBPT provided suitable derivatization is performed to increase its volatility and thermal stability. researchgate.net

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely adopted and sensitive method for the determination of NBPT and its metabolites. oup.com This approach offers high selectivity and low detection limits in complex samples.

Several validated methods exist for various matrices:

Fertilizers: A standard method for determining NBPT and its oxidized form (NBPTO) in organo-mineral fertilizers utilizes liquid chromatography coupled with a triple quadrupole mass spectrometer (LC-MSQQQ). unichim.it Another established method for urea-based fertilizers employs high-performance liquid chromatography (HPLC) with a UV detector. lmaleidykla.ltintertekinform.com

Biological Samples: A sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of NBPT and NBPTo in milk. mdpi.comnih.gov This method achieved a low limit of quantitation (LOQ) of 0.0020 mg kg⁻¹. mdpi.comnih.gov Similarly, a validated LC-MS/MS method is available for detecting low concentrations of NBPT residues in bovine tissues (liver, kidney, muscle, fat) and milk products. oup.comsigmaaldrich.com

Soil: The degradation and persistence of NBPT in different soil types have been successfully quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS). mdpi.com

The table below summarizes key parameters from a validated UHPLC-MS/MS method for NBPT and NBPTo analysis in milk. mdpi.com

| Parameter | NBPT | NBPTo |

| Spiking Level | 0.0020 mg kg⁻¹ (Low) & 0.0250 mg kg⁻¹ (High) | 0.0020 mg kg⁻¹ (Low) & 0.0250 mg kg⁻¹ (High) |

| Recovery Range | 74–114% | 74–114% |

| Overall Trueness | 99–104% | 99–104% |

| Precision (RSD) | 1–10% | 1–10% |

| Limit of Quantitation (LOQ) | 0.0020 mg kg⁻¹ | 0.0020 mg kg⁻¹ |

Sample Preparation and Extraction Protocols from Diverse Matrices (soil, water)

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of extraction protocol depends heavily on the matrix.

Solid-phase extraction (SPE) is a common cleanup technique used in analytical chemistry to isolate compounds of interest from a solution. While detailed SPE protocols specifically for NBPT from soil and water are not extensively documented in the provided sources, the technique is referenced as part of an integrated process for purifying other agricultural compounds, suggesting its applicability. mdpi.com For complex matrices, SPE can offer a more selective extraction and cleanup compared to simple liquid-liquid extraction.

Modern extraction techniques are employed to improve efficiency, reduce solvent consumption, and shorten preparation times.

Ultrafiltration: For the analysis of NBPT in milk, a one-step, non-solvent ultrafiltration extraction method has been developed. This technique proved to be rapid, robust, and more efficient than traditional solvent extraction and centrifugation methods. mdpi.comnih.gov

Solvent Extraction: For bovine tissues, a common protocol involves homogenizing the ground tissue with a phosphate-buffered saline solution followed by extraction with acetonitrile (B52724). oup.com For milk samples, a simple extraction with acetonitrile is also used. oup.com In the analysis of fertilizers, the sample is typically dissolved and diluted in water or a water-acetonitrile mixture. unichim.itintertekinform.com

The following table outlines extraction methods for different matrices.

| Matrix | Extraction Method |

| Milk | Quick Ultrafiltration Extraction mdpi.comnih.gov |

| Bovine Tissues | Homogenization and Acetonitrile Extraction oup.com |

| Fertilizers | Dilution in Water/Acetonitrile unichim.itintertekinform.com |

| Soil | Solvent extraction followed by HPLC-MS analysis mdpi.com |

Alternative Detection and Quantification Methods (e.g., Chemiluminescence)

While chromatographic methods are dominant, other detection principles can be applied, often to measure the effect of NBPT rather than the compound itself.

Chemiluminescence: Chemiluminescence has been used as an indirect method to evaluate the efficacy of NBPT formulations. google.com This involves measuring the reduction in ammonia (B1221849) volatilization from treated soil using a chemiluminescence ammonia analyzer. google.com This approach quantifies the inhibitory activity of NBPT on the urease enzyme rather than the concentration of the NBPT molecule itself.

UV Detection: High-performance liquid chromatography with an ultraviolet (UV) detector is a well-established, though less sensitive and selective, alternative to mass spectrometry for quantifying NBPT in fertilizer formulations. intertekinform.comindustrialchemicals.gov.au

Table of Compound Names

| Abbreviation / EINECS No. | Full Chemical Name |

| Einecs 301-335-8 / NBPT | N-(n-butyl)thiophosphoric triamide |

| NBPTO | N-(n-butyl)phosphoric triamide |

| NI | Nitrification Inhibitor |

| DMPP | 3,4-dimethyl pyrazole (B372694) phosphate |

Viii. Structure Activity Relationship Sar and Computational Modeling Studies

Elucidation of Structural Determinants for Auxinic Activity

The auxinic activity of MCPB and related phenoxyalkanoic acids is intricately linked to specific structural features that govern their interaction with the target receptors in plants. In susceptible plant species, MCPB is converted via β-oxidation into 2-methyl-4-chlorophenoxyacetic acid (MCPA), which is the active form of the herbicide. This bioactivation step is a critical determinant of its herbicidal efficacy.

Key structural determinants for the auxinic activity of phenoxyalkanoic acids like MCPB include:

The Carboxylic Acid Group: A free carboxylic acid group, or a moiety that can be readily converted to it, is essential for activity. This group is believed to interact with key amino acid residues within the auxin receptor binding pocket.

The Phenoxy Ring System: The substituted aromatic ring plays a crucial role in the binding affinity and selectivity of the herbicide. The nature, position, and number of substituents on the phenyl ring significantly influence the herbicidal activity. For MCPB, the chlorine atom at the 4-position and the methyl group at the 2-position of the phenoxy ring are critical for its specific activity profile.

The Alkanoic Acid Side-Chain: The length and structure of the side-chain are pivotal. In the case of phenoxybutyric acids like MCPB, the four-carbon butyric acid side-chain allows for its conversion to the more active acetic acid analogue within the plant. Studies on the interaction of various phenoxyalkanoic acids with the acyl acid amido synthetase GH3.15 from Arabidopsis thaliana (AtGH3.15), an enzyme involved in auxin homeostasis, have provided insights into the importance of the side-chain length. Kinetic analysis of AtGH3.15 revealed a preference for longer-chain phenoxyalkanoic acids, with MCPB being a recognized substrate. researchgate.net This enzymatic interaction underscores the significance of the butyric acid side-chain in the metabolic activation and subsequent herbicidal action of MCPB.

The following table summarizes the kinetic parameters of AtGH3.15 with MCPB and related compounds, illustrating the enzyme's substrate preference. researchgate.net

| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) | 15.6 ± 0.5 | 1130 ± 100 | 228 |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | 11.0 ± 0.7 | 590 ± 100 | 315 |

| 2,4-dichlorophenoxyacetic acid (2,4-D) | 1.3 ± 0.1 | 3790 ± 420 | 6 |

| Indole-3-butyric acid (IBA) | 9.9 ± 0.2 | 530 ± 40 | 313 |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com In the context of herbicide discovery, QSAR models are invaluable tools for predicting the herbicidal potency of novel compounds and for optimizing lead structures.

For phenoxy herbicides, both 2D- and 3D-QSAR studies have been conducted to understand the structural requirements for their activity. These models typically employ a range of molecular descriptors, including:

Electronic Descriptors: Such as Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents on the aromatic ring.

Hydrophobic Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of the molecule and its ability to traverse biological membranes.

Steric Descriptors: Including Taft steric parameters (Es) or molar refractivity (MR), which account for the size and shape of substituents.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the spatial arrangement of molecular properties that influence activity. mdpi.comnih.gov These methods generate 3D contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.gov While specific QSAR models for a series of phenoxybutyric acids including MCPB are not extensively reported in publicly available literature, the principles derived from studies on phenoxyacetic acids are largely applicable.

The following table provides a hypothetical example of descriptors that would be used in a QSAR study of phenoxyalkanoic acid herbicides.

| Compound | logP | Hammett Constant (σ) | Molar Refractivity (MR) | Herbicidal Activity (pI50) |

| Phenoxyacetic acid | 1.55 | 0.00 | 41.2 | 3.5 |

| 4-chlorophenoxyacetic acid | 2.25 | 0.23 | 46.1 | 4.8 |

| 2-methylphenoxyacetic acid | 2.05 | -0.07 | 45.8 | 4.2 |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 2.75 | 0.16 | 50.7 | 5.5 |

Molecular Docking and Molecular Dynamics Simulations in Receptor Binding and Enzyme Inhibition

Computational techniques such as molecular docking and molecular dynamics (MD) simulations have become indispensable for visualizing and understanding the interactions between small molecules like herbicides and their protein targets at an atomic level.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein. nih.gov MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. rowan.edu For MCPB, MD simulations could be employed to study its interaction with the active site of the AtGH3.15 enzyme, complementing the kinetic data and providing a rationale for its substrate specificity. researchgate.net

The table below outlines the typical steps and outcomes of molecular docking and MD simulations in the context of herbicide research.

| Computational Technique | Steps | Outcome |

| Molecular Docking | 1. Preparation of ligand and receptor structures. 2. Definition of the binding site. 3. Conformational sampling of the ligand. 4. Scoring of the binding poses. | - Predicted binding mode and orientation. - Estimation of binding affinity (scoring function). - Identification of key interacting residues. |

| Molecular Dynamics (MD) Simulations | 1. Solvation of the ligand-receptor complex. 2. Energy minimization. 3. Heating and equilibration of the system. 4. Production simulation run. | - Assessment of the stability of the complex. - Analysis of conformational changes. - Calculation of binding free energies. - Identification of stable intermolecular interactions. |

Chemoinformatics and Ligand-Based Design Approaches in Herbicide Discovery

Chemoinformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information, facilitating the identification of novel bioactive compounds. frontiersin.org Ligand-based design, a key aspect of chemoinformatics, is particularly useful when the three-dimensional structure of the target receptor is unknown or when developing compounds with similar modes of action to existing active molecules. fiveable.me

In the context of herbicide discovery, chemoinformatics and ligand-based approaches are employed for:

Chemical Space Analysis: Analyzing the physicochemical properties of known herbicides, such as MCPB, to define the desirable property space for new herbicidal compounds. A cheminformatics review of auxinic herbicides has highlighted the range of properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors that are characteristic of this class. researchgate.net

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exhibit auxinic activity. This pharmacophore model can then be used as a query to screen virtual libraries of compounds for potential new herbicides.

Similarity Searching: Identifying novel compounds with potential herbicidal activity based on their structural similarity to known active compounds like MCPB. This can be performed using 2D fingerprint-based methods or 3D shape-based approaches.

De Novo Design: Using computational algorithms to design novel molecular structures that fit a predefined pharmacophore model or that are predicted to have high binding affinity to a target receptor.

These ligand-based approaches, often used in conjunction with structure-based methods when receptor information is available, play a crucial role in accelerating the discovery and optimization of new and effective herbicides. nih.gov

Ix. Ecological Impact Research on Non Target Organisms and Ecosystems

Effects on Non-Target Flora (e.g., Terrestrial and Aquatic Plants, Algae)

Research into the effects of Lead bis(2-ethylhexanoate) on non-target flora is primarily focused on the toxicity of its components to aquatic plant life, particularly algae.

The lead(2+) ion is known to be toxic to algae. An experimental study on the green algae Pseudokirchneriella subcapitata determined a 48-hour EC50 (concentration affecting 50% of the population) for growth rate reduction to be 23.1 µg Pb/L. europa.eu The chronic toxicity, represented by the 48-hour EC10 (concentration affecting 10% of the population), was found to be 4.5 µg Pb/L for the same species. europa.eu

The organic component, 2-ethylhexanoic acid (2-EHA), has also been tested for its effects on algae. In a non-GLP test, the green alga Desmodesmus subspicatus showed a 72-hour EC50 of 49.3 mg/L when the pH was not adjusted. europa.eu However, the toxicity was noted to be influenced by the acidity of the test substance. europa.eu When the pH was adjusted to 8, the 72-hour EC50 was greater than 500 mg/L, indicating that the acidity plays a significant role in the observed toxicity. europa.eu Another study under GLP conditions with Pseudokirchneriella subcapitata reported a 72-hour NOEC (No-Observed-Effect Concentration) of 0.45 mg/L. rempec.org A review of C8 oxo-process chemicals, including 2-EHA, concluded a generally low concern for algae. nih.gov

Currently, there is a lack of specific research data on the effects of Lead bis(2-ethylhexanoate) or its constituent parts on terrestrial plant species.

Interactive Data Table: Algal Toxicity of Lead bis(2-ethylhexanoate) Components

| Component | Species | Endpoint | Value | Test Conditions | Source |

| Lead(2+) | Pseudokirchneriella subcapitata (Green Algae) | 48-h EC50 (growth rate) | 23.1 µg Pb/L | Static, OECD TG 201 | europa.eu |

| Lead(2+) | Pseudokirchneriella subcapitata (Green Algae) | 48-h EC10 (growth rate) | 4.5 µg Pb/L | europa.eu | |

| 2-Ethylhexanoic acid | Desmodesmus subspicatus (Green Algae) | 72-h EC50 (growth rate) | 49.3 mg/L | Not pH-adjusted | europa.eu |

| 2-Ethylhexanoic acid | Desmodesmus subspicatus (Green Algae) | 72-h EC50 (growth rate) | >500 mg/L | pH-adjusted | europa.eu |

| 2-Ethylhexanoic acid | Pseudokirchneriella subcapitata (Green Algae) | 72-h NOEC | 0.45 mg/L | GLP, OECD 201 | rempec.org |

Impact on Microbial Communities and Soil Biota (e.g., degradation kinetics and microbial population shifts)

The impact of Lead bis(2-ethylhexanoate) on microbial communities is linked to its biodegradability and the individual effects of lead and 2-EHA on microorganisms.

Degradation Kinetics: Lead bis(2-ethylhexanoate) is considered to be readily biodegradable. industrialchemicals.gov.au A study conducted according to OECD Test Guideline 301C found that the compound underwent 98% degradation in 28 days. industrialchemicals.gov.auenv.go.jp The organic component, 2-EHA, is also readily biodegradable in both soil and water, which is expected to limit its persistence in the environment. nih.govcanada.ca The degradation of related plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) in soil proceeds through the formation of 2-EHA, which is then further metabolized. nih.govresearchgate.net One study on the bioremediation of DEHP-contaminated red soil found that the degradation kinetics followed a modified Gompertz model, with 91.8% of DEHP degraded within 30 days by the bacterium Gordonia terrae. nih.gov

Microbial Population Shifts: Lead (Pb) itself is a toxic heavy metal with no biological role, and it can significantly affect soil microbial communities. healthvermont.gov Studies on lead-contaminated soils have shown that it can alter the richness, diversity, and structure of bacterial communities, with some studies indicating that Acidobacteria, Proteobacteria, and Actinobacteria are predominant in chronically contaminated soils. healthvermont.govoup.com The bioavailability and toxicity of lead in soil are influenced by factors such as soil pH and organic matter content. industrialchemicals.gov.aumdpi.com

The impact of the 2-EHA component on microbial communities appears to be concentration-dependent. As a metabolite of common plasticizers, its effects have been studied in that context. nih.gov The degradation of DEHP in some agricultural soils was positively correlated with the initial bacterial counts, suggesting bacteria play a key role. researchgate.net In near-neutral soils with high DEHP degradation, bacteria such as Nocardioides and Ramlibacter were enriched. researchgate.net Conversely, in acidic soils where the metabolite mono(2-ethylhexyl) phthalate (MEHP) accumulated, the abundance of putative organic-matter decomposing bacteria was reduced. researchgate.net This suggests that soil acidity is a critical factor in determining the fate and impact of these related compounds. researchgate.netiaea.org Another study noted that while low concentrations of phthalate esters had no significant effect on the structural and functional diversity of the soil microbial community, higher concentrations could reduce the numbers of total culturable bacteria. researchgate.net

Effects on Non-Target Terrestrial Fauna (e.g., Invertebrates, Birds, Mammals in the environment)

The environmental risk to terrestrial fauna from Lead bis(2-ethylhexanoate) is associated with the toxicity of its components.

Invertebrates: Direct toxicity data for Lead bis(2-ethylhexanoate) on soil invertebrates is limited. However, a study on a structurally similar analogue, Hexanoic acid, 2-ethyl-, C16-18 alkyl esters, was conducted on the earthworm Eisenia fetida according to OECD Guideline 207. europa.eu In this 14-day study, no mortality was observed at a nominal concentration of 1000 mg/kg of soil, suggesting low toxicity to soil macroorganisms. europa.eu The high biodegradability of the substance means chronic exposure is considered unlikely. europa.eu General studies on lead from other sources, such as ammunition, indicate that high concentrations in soil can have adverse effects on terrestrial invertebrates, and earthworms can bioaccumulate lead from contaminated soil. industrialchemicals.gov.au

Birds: There is a lack of specific research on the effects of Lead bis(2-ethylhexanoate) or 2-EHA on avian species. General knowledge about lead toxicity indicates that birds are vulnerable to lead poisoning, particularly from the ingestion of lead shot from hunted areas. researchgate.net However, specific data related to this chemical compound is not available. The Interagency Testing Committee (ITC) once recommended testing for the effects of 2-EHA on bird reproduction and behavior, but the status of this recommendation is not detailed in the available results. gao.gov

Mammals: The toxicity of the 2-EHA component to mammals has been investigated in laboratory studies. Developmental toxicity has been identified as a key concern. healthvermont.gov In Wistar rats, 2-EHA administered in drinking water caused skeletal malformations at doses of 100 mg/kg/day and above, with these effects occurring at dose levels that were not maternally toxic. oup.com Another study in rats reported a developmental Lowest-Observed-Adverse-Effect-Level (LOAEL) of 100 mg/kg/day, based on skeletal variations, in the absence of maternal toxicity. industrialchemicals.gov.au In rabbits, maternal toxicity was observed at doses of 125 and 250 mg/kg/day, but no adverse effects on fetal development were seen at any dose level. nih.gov A safety data sheet for a product containing 2-EHA notes that it is toxic to terrestrial vertebrates. thermofisher.com

Aquatic Ecosystem Impacts (e.g., effects on fish, invertebrates)

The impact on aquatic ecosystems is a significant concern for Lead bis(2-ethylhexanoate), primarily due to the toxicity of the lead(2+) ion. guidechem.comeuropa.eu The compound is classified as very toxic to aquatic life with long-lasting effects. guidechem.comeuropa.eu

Effects of Lead(2+) Ion: The acute toxicity of lead to freshwater fish has been determined for the fathead minnow (Pimephales promelas), with a 96-hour LC50 (lethal concentration for 50% of the population) of 108 µg Pb/L. europa.eu For freshwater invertebrates, the 48-hour LC50 for Ceriodaphnia dubia is 73.6 µg Pb/L. europa.eu Chronic toxicity studies have established a No-Observed-Effect Concentration (NOEC) for the fish Lepidomeda vittatus at 5.65 µg Pb/L and for the invertebrate Daphnia magna at 19.5 µg Pb/L. europa.eu

Effects of 2-Ethylhexanoic Acid (2-EHA): The 2-EHA component is considered to be of low concern to fish and aquatic invertebrates. nih.gov A screening assessment concluded that while the substance is moderately toxic to aquatic organisms, the predicted environmental concentrations are below the predicted no-effect concentration for sensitive aquatic organisms. canada.caeuropa.eu It is noted to be harmful to aquatic organisms with long-lasting effects. columbuschemical.comilo.org Chronic toxicity testing on Daphnia magna established a 21-day NOEC of 25 mg/L. haertol.de

Interactive Data Table: Aquatic Toxicity of Lead bis(2-ethylhexanoate) Components

| Component | Species | Endpoint | Value | Test Conditions | Source |

| Lead(2+) | Pimephales promelas (Fathead Minnow) | 96-h LC50 | 108 µg Pb/L | Flow-through, ASTM Method | europa.eu |

| Lead(2+) | Lepidomeda vittatus (Spinedace) | NOEC | 5.65 µg Pb/L | Chronic | europa.eu |

| Lead(2+) | Ceriodaphnia dubia (Water Flea) | 48-h LC50 | 73.6 µg Pb/L | Semi-static, US EPA Method | europa.eu |

| Lead(2+) | Daphnia magna (Water Flea) | NOEC | 19.5 µg Pb/L | Chronic | europa.eu |

| 2-Ethylhexanoic acid | Daphnia magna (Water Flea) | 21-day NOEC | 25 mg/L | OECD Test Guideline 211 | haertol.de |

Table of Compound Names

| Common Name / Synonym | Chemical Name |

| Einecs 301-335-8 | Lead bis(2-ethylhexanoate) |

| Lead(2+) ion | Lead(II) ion |

| 2-EHA | 2-Ethylhexanoic acid |

| DEHP | Di(2-ethylhexyl) phthalate |

| MEHP | Mono(2-ethylhexyl) phthalate |

| Hexanoic acid, 2-ethyl-, C16-18 alkyl esters | Hexanoic acid, 2-ethyl-, C16-18 alkyl esters |

Q & A

Q. What are the key physicochemical properties of EINECS 301-335-8, and how are they experimentally determined?

Methodological Answer: Physicochemical properties (e.g., solubility, melting point, stability) should be characterized using validated techniques such as differential scanning calorimetry (DSC) for thermal analysis, UV-Vis spectroscopy for stability under varying conditions, and HPLC for purity assessment. Ensure detailed protocols for instrument calibration and replicate measurements to minimize experimental error. For novel compounds, include full spectral data (NMR, IR, MS) and elemental analysis to confirm identity and purity .

Q. How can researchers synthesize this compound with high reproducibility?

Methodological Answer: Follow a stepwise synthesis protocol with strict control of reaction parameters (temperature, solvent purity, catalyst concentration). Document deviations and optimize via Design of Experiments (DoE) approaches. For reproducibility, provide granular details in the Experimental section: e.g., reagent suppliers (with CAS numbers), reaction times, and purification methods (e.g., column chromatography gradients). Cross-validate yields and purity using orthogonal techniques like TLC and GC-MS .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer: Combine spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) for functional group assignment and stereochemistry.

- Mass spectrometry (HRMS or TOF-MS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) for absolute configuration. For trace impurities, use hyphenated techniques like LC-MS/MS. Ensure raw data is archived in supplementary materials for peer review .

Advanced Research Questions

Q. How can mechanistic studies on this compound be designed to resolve contradictory kinetic data in existing literature?

Methodological Answer: Address discrepancies by:

- Replicating prior experiments under identical conditions (e.g., pH, temperature) to validate reproducibility .

- Applying advanced kinetic modeling (e.g., Arrhenius plots, Eyring equations) to isolate rate-limiting steps.

- Using isotopic labeling (e.g., deuterium exchange) or in situ spectroscopy (FTIR, Raman) to track intermediate species. Discuss potential sources of error, such as solvent effects or catalyst deactivation, in the Discussion section .

Q. What strategies are effective for reconciling conflicting biological activity data for this compound across different assay platforms?

Methodological Answer:

- Perform meta-analysis of existing data to identify trends (e.g., dose-response variability due to cell line differences).

- Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm activity.

- Apply statistical rigor : calculate IC₅₀/EC₅₀ with 95% confidence intervals and use ANOVA for cross-platform comparisons.

- Include negative controls and reference standards in all assays to normalize inter-lab variability .

Q. How can computational models be integrated with experimental data to predict the environmental fate of this compound?

Methodological Answer:

- Combine molecular docking (e.g., binding affinity to biodegradation enzymes) with QSAR models to estimate degradation pathways.

- Validate predictions via lab-scale bioremediation experiments under simulated environmental conditions (e.g., soil/water matrices).

- Use LC-MS/MS to quantify metabolites and cross-reference with computational outputs.

- Discuss limitations of in silico models (e.g., force field accuracy) in the Discussion section .

Methodological Considerations for Data Integrity

Q. What protocols ensure data integrity when reporting spectral data for this compound?

Methodological Answer:

- Archive raw spectral files (e.g., JCAMP-DX for NMR, .RAW for MS) in supplementary materials.

- Annotate peaks with δ/ppm values (NMR) or m/z ratios (MS) and assign all major signals.

- For novel compounds, provide copies of original spectra with acquisition parameters (e.g., relaxation delays, scan numbers) to enable replication .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Implement Quality by Design (QbD) principles: identify Critical Process Parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams).

- Use Process Analytical Technology (PAT) tools (e.g., inline FTIR) for real-time monitoring.

- Perform stability studies (ICH guidelines) to assess storage conditions and shelf-life impacts on compound integrity .

Ethical and Reporting Standards

Q. What ethical guidelines apply when publishing toxicity data for this compound?

Methodological Answer:

- Adhere to OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and ARRIVE 2.0 guidelines for animal studies.

- Disclose conflicts of interest (e.g., industry funding) and obtain ethical approval certificates.

- For human-derived data, follow GDPR or HIPAA standards for anonymization and include a Human Data Submission Checklist .

Q. How can researchers ensure compliance with journal requirements when submitting studies on this compound?

Methodological Answer:

- Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion) and adhere to word limits (e.g., 300-word abstract).

- Cite primary literature (≥80% of references) and avoid secondary sources unless necessary.

- Use reference managers (e.g., EndNote, Mendeley) for APA/Vancouver formatting.

- Declare Supporting Information files (e.g., crystallographic data) with unique identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.